molecular formula C16H19N3O3S B5398342 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol

Cat. No.: B5398342
M. Wt: 333.4 g/mol
InChI Key: DXWYTMWIDYGKRH-UHFFFAOYSA-N
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Description

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol is a complex organic compound that features a pyrimidine ring substituted with a morpholine and phenyl group

Properties

IUPAC Name

4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14-13(12-4-2-1-3-5-12)15(21)18-16(17-14)23-11-8-19-6-9-22-10-7-19/h1-5H,6-11H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYTMWIDYGKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333245
Record name 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488724-31-8
Record name 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol is unique due to its combination of a pyrimidine ring with a morpholine and phenyl group. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain targets, while the morpholine group can improve its solubility and stability .

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